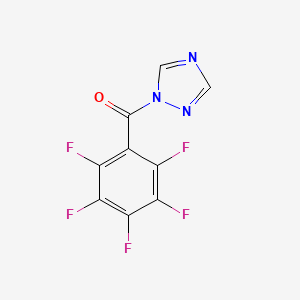![molecular formula C24H6F26S3 B14212619 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene CAS No. 630045-89-5](/img/structure/B14212619.png)
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene is a fluorinated thiophene derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly hydrophobic and chemically stable. It is used in various scientific research fields due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) to deprotonate the thiophene, followed by nucleophilic substitution with the fluorinated alkyl bromide.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
科学的研究の応用
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance coatings and as an additive in lubricants to enhance their properties.
作用機序
The mechanism of action of 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene involves its interaction with molecular targets through hydrophobic and π-π interactions. The fluorine atoms enhance the compound’s stability and affinity for specific targets, making it effective in various applications. The pathways involved include:
Hydrophobic Interactions: The fluorinated alkyl chains interact with hydrophobic regions of proteins or membranes.
π-π Interactions: The thiophene rings interact with aromatic residues in proteins or other aromatic compounds.
類似化合物との比較
Similar Compounds
- 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]benzene
- 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]pyridine
Uniqueness
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene is unique due to its high fluorine content, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly useful in applications where resistance to harsh conditions is required.
特性
CAS番号 |
630045-89-5 |
|---|---|
分子式 |
C24H6F26S3 |
分子量 |
884.5 g/mol |
IUPAC名 |
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H6F26S3/c25-13(26,15(29,30)17(33,34)19(37,38)21(41,42)23(45,46)47)7-3-5-51-11(7)9-1-2-10(53-9)12-8(4-6-52-12)14(27,28)16(31,32)18(35,36)20(39,40)22(43,44)24(48,49)50/h1-6H |
InChIキー |
ZHHYPKWOJRTXBH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=C(S2)C3=C(C=CS3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


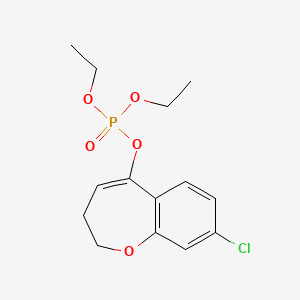
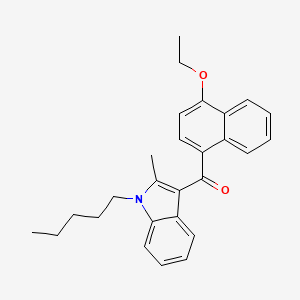
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
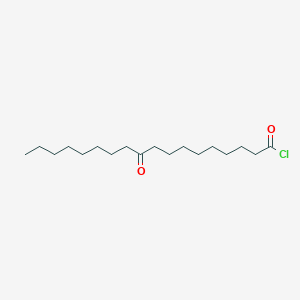
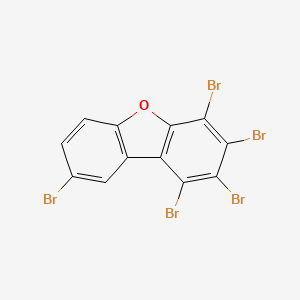
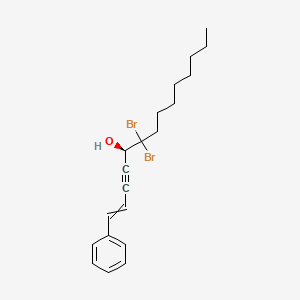
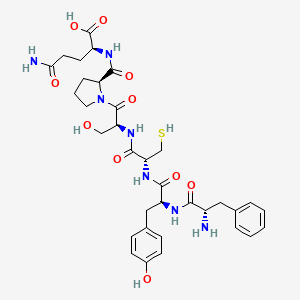
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
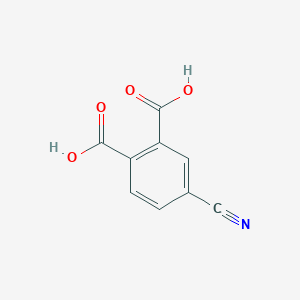
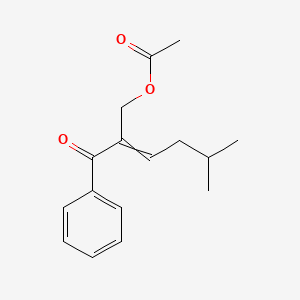
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
